molecular formula C20H22ClN3O B2643906 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide CAS No. 906186-91-2

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

Cat. No.: B2643906
CAS No.: 906186-91-2
M. Wt: 355.87
InChI Key: ZWIMWLPEQFVAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide is an organic compound that belongs to the benzimidazole family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, which includes a benzimidazole ring substituted with a 4-chlorobenzyl group and a diethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide typically involves the reaction of benzimidazole with 4-chlorobenzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl halide, forming the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale batch reactions, where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions[][2].

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents used[2][2].

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c1-3-23(4-2)20(25)14-24-18-8-6-5-7-17(18)22-19(24)13-15-9-11-16(21)12-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMWLPEQFVAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.